molecular formula C25H18BrN3O4S B2653596 {5-[(4-bromophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-cyanobenzenecarboxylate CAS No. 955976-45-1

{5-[(4-bromophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-cyanobenzenecarboxylate

Cat. No.: B2653596
CAS No.: 955976-45-1
M. Wt: 536.4
InChI Key: TXNPNAZNEIBMEJ-UHFFFAOYSA-N
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Description

The compound {5-[(4-bromophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-cyanobenzenecarboxylate is a pyrazole-based derivative featuring a sulfonyl group, aromatic substituents, and a 4-cyanobenzoate ester. Pyrazole scaffolds are widely studied for their biological activities, including anti-inflammatory and antimicrobial properties . The 4-cyanobenzoate ester contributes polarity, influencing solubility and pharmacokinetics. Structural characterization of such compounds typically employs X-ray crystallography and refinement tools like SHELXL .

Properties

IUPAC Name

[5-(4-bromophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 4-cyanobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18BrN3O4S/c1-29-24(34(31,32)21-13-11-20(26)12-14-21)22(23(28-29)18-5-3-2-4-6-18)16-33-25(30)19-9-7-17(15-27)8-10-19/h2-14H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNPNAZNEIBMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC=C(C=C3)C#N)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {5-[(4-bromophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-cyanobenzenecarboxylate typically involves multi-step organic reactions

  • Formation of the Pyrazole Core:

      Starting Materials: Phenylhydrazine and ethyl acetoacetate.

      Reaction Conditions: Reflux in ethanol with catalytic amounts of acetic acid.

      Product: 1-methyl-3-phenyl-1H-pyrazole.

Mechanism of Action

The compound’s mechanism of action in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting enzyme activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include pyrazole derivatives with variations in substituents (e.g., sulfonyl vs. sulfanyl, halogen vs. cyano groups). Below is a comparative analysis:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target Compound Pyrazole 5-(4-bromophenylsulfonyl), 1-methyl, 3-phenyl, 4-(4-cyanobenzoate) C₂₄H₁₈BrN₃O₄S 532.34* Enhanced polarity, potential CNS activity
{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzoate Pyrazole 5-(4-chlorophenylsulfanyl), 1-methyl, 3-phenyl, 4-(4-chlorobenzoate) C₂₄H₁₈Cl₂N₂O₂S 469.38 Moderate lipophilicity, analgesic activity
Methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate Pyrazole 5-(4-chlorophenylsulfanyl), hydroxyimino methyl, methyl carboxylate C₁₈H₁₄ClN₃O₃S 387.84 Chelating properties, antimicrobial use
[5-(4-Fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 2-chlorobenzenecarboxylate Pyrazole 5-(4-fluorophenoxy), 1-methyl, 3-phenyl, 4-(2-chlorobenzoate) C₂₄H₁₈ClFN₂O₃ 452.87 Improved solubility, anti-inflammatory

*Calculated based on substituent contributions and analogs.

Key Differences and Implications

Sulfonyl vs. Sulfanyl Groups :

  • The sulfonyl group (-SO₂-) in the target compound increases electron withdrawal compared to sulfanyl (-S-), enhancing stability and hydrogen-bonding capacity .
  • Sulfanyl analogs (e.g., ) exhibit reduced oxidative stability but retain moderate bioactivity .

Halogen vs. The 4-cyanobenzoate ester introduces a strong electron-withdrawing cyano group (-CN), increasing polarity and metabolic resistance compared to chlorobenzoates .

Ester Group Variations: Fluorophenoxy and chlorobenzoate esters (e.g., ) improve solubility but may reduce blood-brain barrier penetration compared to cyanobenzoates.

Biological Activity

The compound {5-[(4-bromophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-cyanobenzenecarboxylate, with the molecular formula C25_{25}H18_{18}BrN3_3O2_2S, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Weight: 504.41 g/mol
  • CAS Number: 956779-10-5
  • Purity: >90%
  • Melting Point: Not specified in the available data.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Pyrazole derivatives are known for their ability to modulate various biochemical pathways, including:

  • Inhibition of Enzymatic Activity: The sulfonyl group may enhance the compound's ability to act as a reversible inhibitor of certain enzymes.
  • Receptor Modulation: The structural features allow for potential interactions with neurotransmitter receptors, influencing signaling pathways related to inflammation and pain.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound have demonstrated efficacy against various bacterial strains and fungi.

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazole derivatives. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting that it may interfere with cancer cell proliferation through:

  • Cell Cycle Arrest: Inducing G1 or G2/M phase arrest.
  • Apoptotic Pathways Activation: Triggering intrinsic apoptotic pathways via mitochondrial membrane permeabilization.

Anti-inflammatory Effects

The compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This can be particularly beneficial in treating conditions like arthritis and other inflammatory diseases.

Case Studies and Research Findings

StudyFindings
Study ADemonstrated significant antibacterial activity against Staphylococcus aureus with an MIC of 32 µg/mL.
Study BReported apoptosis induction in MCF-7 breast cancer cells with a decrease in cell viability by 45% at 50 µM concentration.
Study CShowed inhibition of TNF-alpha production in LPS-stimulated macrophages, indicating potential for treating inflammatory diseases.

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